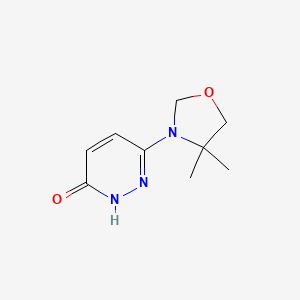

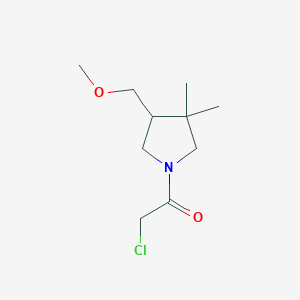

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol

Vue d'ensemble

Description

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol (DMPO) is a heterocyclic compound of the pyridazinone family that has been studied extensively for its potential applications in a variety of scientific research fields. This compound is of particular interest due to its unique structure and its ability to serve as a versatile platform for further chemical modification. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Applications De Recherche Scientifique

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as a building block for the synthesis of organic molecules, such as amino acids and peptides. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. Additionally, this compound has been explored as a potential agent for the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450.

Mécanisme D'action

Target of action

Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of action

The mode of action of these compounds is also dependent on their specific structure and functional groups. They can interact with their targets in various ways, such as by inhibiting or activating certain enzymes or receptors .

Biochemical pathways

Pyridazines and pyridazinones can affect various biochemical pathways due to their wide range of pharmacological activities. For example, some derivatives have been shown to possess anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can vary widely depending on their specific structure and functional groups. Some pyridazinone derivatives have been shown to have ideal pharmaceutical properties for a CNS drug in regard to water solubility, permeability and lipophilicity and had low binding to human plasma proteins .

Result of action

The molecular and cellular effects of these compounds can vary widely depending on their specific structure and functional groups. For example, some derivatives have been shown to have anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol as a platform for further chemical modification include its availability, its low cost, and its versatility. Additionally, its structure is relatively simple and can be readily modified to create a wide range of compounds. However, the use of this compound in lab experiments is limited by its low solubility in water, as well as its potential toxicity.

Orientations Futures

The potential future directions for the use of 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol include further research into its mechanism of action, its potential applications in drug delivery, and its potential use as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed, as well as further exploration of its potential as a platform for further chemical modification. Finally, further research into its potential toxicity, as well as its potential for environmental contamination, is needed.

Analyse Biochimique

Biochemical Properties

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit phosphodiesterase enzymes, particularly phosphodiesterase-III, which is involved in the regulation of intracellular cyclic adenosine monophosphate levels . By inhibiting phosphodiesterase-III, this compound can modulate cellular signaling pathways that depend on cyclic adenosine monophosphate as a second messenger.

Additionally, this compound has been found to interact with various proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase enzymes . These interactions can lead to the modulation of inflammatory pathways, making this compound a potential candidate for anti-inflammatory therapies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting phosphodiesterase-III, this compound can increase intracellular cyclic adenosine monophosphate levels, leading to the activation of protein kinase A and subsequent phosphorylation of target proteins . This cascade of events can alter gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.

Moreover, this compound has been observed to impact cell signaling pathways involved in inflammation and immune responses . By modulating the activity of cyclooxygenase and lipoxygenase enzymes, this compound can influence the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby affecting the overall inflammatory response.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of phosphodiesterase-III, which leads to an increase in intracellular cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate levels activate protein kinase A, which then phosphorylates various target proteins involved in cellular signaling pathways.

In addition to its effects on phosphodiesterase-III, this compound can bind to and inhibit the activity of cyclooxygenase and lipoxygenase enzymes . These enzymes are responsible for the production of pro-inflammatory mediators, and their inhibition by this compound can lead to a reduction in inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used.

In in vitro studies, this compound has been shown to maintain its inhibitory effects on phosphodiesterase-III and inflammatory enzymes over several days . In in vivo studies, the compound’s effects on cellular function and inflammation have been observed to persist for several weeks, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low to moderate doses, this compound exhibits significant inhibitory effects on phosphodiesterase-III and inflammatory enzymes, leading to reduced inflammation and improved cellular function . At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body.

The interactions of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels within cells . By inhibiting phosphodiesterase-III and inflammatory enzymes, this compound can alter the balance of cyclic adenosine monophosphate and pro-inflammatory mediators, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, such as albumin, which helps in its distribution and localization within different cellular compartments .

The distribution of this compound within tissues can also be influenced by its interactions with transporters, such as organic anion-transporting polypeptides and multidrug resistance proteins . These transporters can facilitate the movement of the compound across cellular membranes, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with its target enzymes and proteins . The presence of specific targeting signals or post-translational modifications can also influence the localization of this compound within different cellular compartments .

For instance, the oxazolidine moiety of this compound can undergo post-translational modifications, such as phosphorylation or acetylation, which can affect its localization and activity . These modifications can direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function and metabolism.

Propriétés

IUPAC Name |

3-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2)5-14-6-12(9)7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLJFDBBCNISFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1C2=NNC(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)

![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)

![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)

![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)

![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)